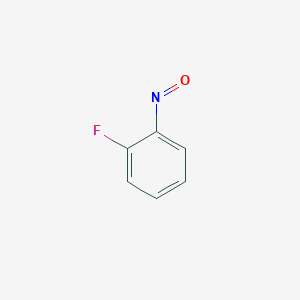

1-Fluoro-2-nitrosobenzene

Description

1-Fluoro-2-nitrosobenzene (C₆H₄FNO) is an aromatic compound featuring a fluorine atom at the ortho position relative to a nitroso (-NO) group. The nitroso group distinguishes it from nitrobenzene derivatives (e.g., 1-fluoro-2-nitrobenzene, C₆H₄FNO₂), as the nitroso moiety is less oxidized and more reactive in certain transformations . This compound is synthesized via condensation of anilines or potassium aryltrifluoroborates, as described in protocols for preparing nitrosoarenes . Its applications include serving as a precursor for azo compounds and aromatic amines, leveraging the electrophilic nature of the nitroso group .

Properties

CAS No. |

345-36-8 |

|---|---|

Molecular Formula |

C6H4FNO |

Molecular Weight |

125.10 g/mol |

IUPAC Name |

1-fluoro-2-nitrosobenzene |

InChI |

InChI=1S/C6H4FNO/c7-5-3-1-2-4-6(5)8-9/h1-4H |

InChI Key |

UYTJAHDDQVFRBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N=O)F |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

1-Fluoro-2-nitrosobenzene has diverse applications across various scientific disciplines:

Organic Synthesis

- Building Block for Complex Molecules : It serves as an intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. Its unique functional groups facilitate the formation of more complex structures through further chemical reactions.

Medicinal Chemistry

- Drug Development : Research indicates that this compound is utilized in the synthesis of potential drug candidates. It has been studied for its antibacterial properties against pathogens such as Staphylococcus aureus, demonstrating significant activity comparable to established antibiotics .

Toxicology

- Assessment of Biological Activity : The compound has been evaluated for its toxicity and mutagenicity. Studies have shown that it can cause methemoglobinemia, indicating potential health risks associated with exposure . The median lethal dose (LD50) has been reported at approximately 560 mg/kg in animal studies, highlighting its moderate toxicity levels .

Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antibacterial efficacy of this compound. The compound exhibited significant activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) that positions it as a potential candidate for antibiotic development .

Cytotoxicity Assessment

Research on human breast cancer cell lines (MCF-7) revealed that this compound inhibits cell proliferation at micromolar concentrations. This effect was linked to oxidative stress induction and subsequent apoptotic pathways, suggesting its potential role in cancer therapy .

Enzyme Inhibition

The compound has been identified as an inhibitor of certain cytochrome P450 enzymes (specifically CYP1A2). This inhibition can significantly impact drug metabolism and clearance, raising concerns about possible drug-drug interactions when used therapeutically .

Comparison with Similar Compounds

Electronic and Steric Effects of Substituents

The reactivity and stability of nitrosobenzene derivatives are influenced by substituents on the aromatic ring. Key comparisons include:

The fluorine atom in this compound exerts a strong inductive effect, polarizing the nitroso group and enhancing its electrophilicity. This contrasts with electron-donating groups (e.g., -OCH₃) that destabilize the nitroso group’s electrophilic character .

Spectroscopic Properties

The ¹⁹F NMR chemical shift of this compound (δ = -136.8 ppm) reflects the deshielding effect of the nitroso group . In contrast, fluorinated nitrobenzenes (e.g., 1-fluoro-2-nitrobenzene) exhibit distinct shifts due to differences in electronic environments (δ = -125 to -130 ppm for nitro derivatives) .

Preparation Methods

Diazonium Salt Formation

2-Fluoroaniline reacts with sodium nitrite () under acidic conditions (e.g., concentrated ) to form the diazonium intermediate. Key parameters include:

Nitroso Group Introduction

Decomposition of the diazonium salt in the presence of or catalysts facilitates nitroso group formation. For example:

Reaction conditions from analogous syntheses suggest yields of 65–75% when using copper(I) oxide at 50°C.

Partial Reduction of Nitro Precursors

Controlled reduction of 1-fluoro-2-nitrobenzene offers a direct route to the nitroso derivative. Catalytic hydrogenation with selective catalysts achieves this transformation:

Catalytic Hydrogenation

-

Catalyst : Palladium on carbon () or Raney nickel

-

Solvent : Ethanol or methanol

-

Reaction time : 2–4 hours

Data from similar reductions indicate that maintaining a substrate-to-catalyst ratio of 10:1 (w/w) and temperatures below 30°C minimizes over-reduction to the amine.

Chemical Reduction

Zinc dust in acetic acid selectively reduces nitro to nitroso groups:

Optimal conditions include:

-

Zn stoichiometry : 2 equivalents per nitro group

-

Temperature : 25–40°C

-

Reaction monitoring : TLC to halt at the nitroso stage

Oxidative Methods

Oxidation of Hydroxylamine Intermediates

Hydroxylamine derivatives, accessible via nitro group reduction, undergo oxidation to nitroso compounds:

-

Nitro to hydroxylamine :

-

Oxidation :

Yields for this two-step process range from 50–60% in optimized systems.

Electrochemical Oxidation

Electrochemical methods provide a green alternative:

-

Electrolyte : 0.1 M

-

Anode material : Platinum

-

Potential : +1.2 V vs. SCE

Preliminary studies on fluorinated analogs show Faradaic efficiencies exceeding 70%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Challenges | Scalability |

|---|---|---|---|---|

| Diazotization | 65–75 | 85–90 | Diazonium salt stability | Pilot-scale viable |

| Catalytic Hydrogenation | 70–80 | 90–95 | Over-reduction to amine | Lab-scale optimal |

| Chemical Reduction | 55–65 | 80–85 | Byproduct formation | Limited scalability |

| Oxidation | 50–60 | 75–80 | Multi-step complexity | Research-stage |

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance diazonium salt stability, while protic solvents (e.g., ) favor reduction kinetics. Mixed solvent systems (water:THF 3:1) improve nitroso group solubility.

Q & A

What are the optimal synthetic routes for preparing 1-fluoro-2-nitrosobenzene, and how do reaction conditions influence product purity?

Basic Research Focus

this compound can be synthesized via nitrosation of 1-fluoroaniline derivatives. A common method involves diazotization of 2-fluoroaniline in acidic media (e.g., HCl/NaNO₂ at 0–5°C) followed by controlled oxidation. Reaction conditions must avoid over-oxidation to nitro derivatives, which is a common side reaction in nitroso compound synthesis . Purification typically involves low-temperature recrystallization or chromatography using non-polar solvents to stabilize the thermally sensitive nitroso group.

Advanced Research Consideration

For regioselective synthesis, computational modeling (e.g., DFT studies) can predict the electronic effects of the fluorine substituent on nitrosation pathways. Fluorine’s strong electron-withdrawing nature may direct nitrosation to specific positions, but steric hindrance and solvent polarity (e.g., acetonitrile vs. aqueous HCl) can alter reaction outcomes. Kinetic studies using in-situ IR or NMR monitoring are recommended to optimize intermediate stability .

How do spectroscopic and crystallographic methods resolve structural ambiguities in this compound characterization?

Basic Research Focus

¹H and ¹⁹F NMR are critical for identifying the nitroso group’s electronic environment. The fluorine atom’s deshielding effect typically results in a downfield shift (δ ~ -110 to -120 ppm in ¹⁹F NMR). IR spectroscopy confirms the N=O stretch (~1500–1600 cm⁻¹), though overlap with aromatic C=C vibrations requires deconvolution .

Advanced Research Consideration

X-ray crystallography is challenging due to the compound’s propensity for dimerization (N–O···N bonding) and light sensitivity. Low-temperature crystallography (< -50°C) and rapid data collection are essential. For unresolved structures, compare experimental data with computational predictions (e.g., Hirshfeld surface analysis) to validate bond lengths and angles .

What safety protocols are critical for handling this compound, given limited toxicity data?

Basic Research Focus

Adopt precautions for nitroso compounds: use fume hoods, nitrile gloves, and eye protection. Store under inert gas (argon) at -20°C to prevent degradation. Waste disposal must follow protocols for nitroso contaminants, as they may form genotoxic byproducts .

Advanced Research Consideration

In absence of specific ecotoxicity data (e.g., EC₅₀, LC₅₀), apply the precautionary principle. Use Ames tests or in vitro mutagenicity assays (e.g., with Salmonella typhimurium strains) to evaluate risks. Collaborate with occupational health teams to design exposure monitoring plans .

How does the fluorine substituent modulate the reactivity of this compound in Diels-Alder or cycloaddition reactions?

Basic Research Focus

Fluorine’s electron-withdrawing effect enhances the nitroso group’s electrophilicity, accelerating cycloaddition with dienes (e.g., anthracene). Monitor reaction regiochemistry via HPLC-MS; fluorine may direct attack to the ortho position due to inductive effects .

Advanced Research Consideration

Competing pathways (e.g., dimerization vs. cycloaddition) require mechanistic studies. Use kinetic isotope effects (KIE) or isotopic labeling (¹⁵N-nitroso) to track intermediates. Computational tools (e.g., transition state modeling in Gaussian) can predict regioselectivity under varying solvents and temperatures .

What strategies address contradictory data in the literature regarding this compound’s stability and applications?

Basic Research Focus

Contradictions often arise from impurities (e.g., nitro derivatives) or unaccounted dimerization. Validate purity via GC-MS or elemental analysis before application. Cross-reference spectral data with synthetic intermediates (e.g., 2-fluoroaniline) to confirm product identity .

Advanced Research Consideration

Systematic meta-analyses of literature data using cheminformatics tools (e.g., KNIME or Pipeline Pilot) can identify outliers. Reproduce key experiments under controlled conditions (e.g., moisture-free, inert atmosphere) to resolve discrepancies. Publish negative results to improve dataset reliability .

What are the emerging applications of this compound in materials science or medicinal chemistry?

Basic Research Focus

The compound serves as a fluorinated building block for photoactive polymers or ligands in transition-metal catalysis. Its nitroso group can act as a reversible crosslinker in stimuli-responsive hydrogels .

Advanced Research Consideration

Explore its use in targeted drug delivery via nitroso-thiol exchange reactions. Fluorine’s PET imaging compatibility makes it a candidate for theranostic agents. Conduct in vivo stability assays (e.g., plasma half-life) to evaluate bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.